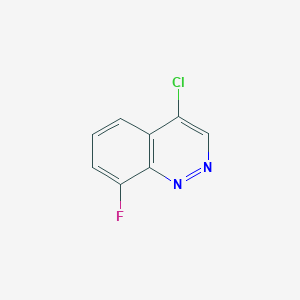

4-Chloro-8-fluorocinnoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H4ClFN2 |

|---|---|

Molecular Weight |

182.58 g/mol |

IUPAC Name |

4-chloro-8-fluorocinnoline |

InChI |

InChI=1S/C8H4ClFN2/c9-6-4-11-12-8-5(6)2-1-3-7(8)10/h1-4H |

InChI Key |

VOMQJTBVCRRFGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=NC=C2Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 4-Chloro-8-fluoroquinoline

Disclaimer: Initial searches for "4-Chloro-8-fluorocinnoline" did not yield a specific CAS number or substantial technical data. However, extensive results were available for the isomeric compound, 4-Chloro-8-fluoroquinoline . This guide proceeds under the assumption that the intended compound of interest is 4-Chloro-8-fluoroquinoline (CAS RN: 63010-72-0).

This technical guide provides a comprehensive overview of 4-Chloro-8-fluoroquinoline, targeting researchers, scientists, and professionals in drug development. The document details the compound's properties, synthesis, and known biological activities, with a focus on its role as a key intermediate in the development of fluoroquinolone antibiotics.

Compound Identification and Properties

4-Chloro-8-fluoroquinoline is a halogenated quinoline derivative. Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 63010-72-0 | [1][2] |

| Molecular Formula | C₉H₅ClFN | [1] |

| Molecular Weight | 181.59 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Physical Form | Solid | [2] |

| Purity | >98.0% (GC) | [2] |

Safety and Handling: 4-Chloro-8-fluoroquinoline is associated with the following hazard statements:

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety protocols, including the use of personal protective equipment, should be followed when handling this compound.[2]

Synthesis and Experimental Protocols

One common approach is the Gould-Jacobs reaction , which involves the reaction of an aniline with an ethoxymethylenemalonate ester, followed by cyclization and subsequent chlorination. A patent for the preparation of 4-chloroquinolines describes a multi-step process that includes condensing an o-substituted aniline with ethyl ethoxymethylene malonate, cyclizing the product to a 4-hydroxyquinoline derivative, followed by reaction with a chlorinating agent like phosphorus oxychloride to yield the final 4-chloroquinoline.[3]

A general experimental workflow for the synthesis of a 4-chloroquinoline derivative is outlined below. Please note that specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for the synthesis of 4-Chloro-8-fluoroquinoline.

General workflow for 4-chloroquinoline synthesis.

Biological Activity and Applications in Drug Development

4-Chloro-8-fluoroquinoline serves as a crucial building block in the synthesis of more complex molecules, particularly fluoroquinolone antibiotics.[4] The core structure of quinolones is vital for their antibacterial activity, which primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[5][6]

Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their bactericidal effects by targeting enzymes essential for bacterial DNA replication, transcription, repair, and recombination. The general mechanism is as follows:

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. Fluoroquinolones stabilize the complex between DNA gyrase and DNA, leading to stalled replication forks and the generation of double-strand DNA breaks.

-

Inhibition of Topoisomerase IV: In many Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is essential for the decatenation (separation) of daughter chromosomes after DNA replication. Inhibition of topoisomerase IV by fluoroquinolones prevents the segregation of replicated DNA, ultimately leading to cell death.

The following diagram illustrates the general mechanism of action for fluoroquinolone antibiotics.

General mechanism of fluoroquinolone action.

Quantitative Biological Data

Specific quantitative biological activity data, such as IC50 or MIC values for 4-Chloro-8-fluoroquinoline itself, are not widely reported in publicly accessible literature. The primary role of this compound is as a synthetic intermediate. The biological activity is more extensively characterized for the final fluoroquinolone drug products derived from it. For instance, derivatives of similar chloro-fluoro-quinolones have shown activity against various bacterial strains.[4]

Signaling Pathways and Resistance

The primary "pathway" affected by fluoroquinolones is the process of bacterial DNA replication and repair. There are no specific host cell signaling pathways that are directly targeted by these antibiotics.

Bacterial resistance to fluoroquinolones is a significant clinical concern and typically arises through two main mechanisms:

-

Target-Mediated Resistance: Mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can alter the drug-binding site, reducing the affinity of fluoroquinolones for their targets.

-

Altered Drug Accumulation: This can occur through decreased uptake of the drug due to modifications in porin proteins in the bacterial outer membrane, or through increased efflux of the drug by overexpression of efflux pumps.

The logical relationship leading to fluoroquinolone resistance is depicted in the diagram below.

Logical flow of fluoroquinolone resistance development.

Conclusion

4-Chloro-8-fluoroquinoline is a key chemical intermediate with significant applications in the synthesis of fluoroquinolone antibiotics. While detailed biological data for the compound itself is limited, its structural features are integral to the well-established antibacterial mechanism of the broader fluoroquinolone class. Understanding the synthesis and properties of this and similar building blocks is crucial for the development of new and more effective antibacterial agents to combat the growing challenge of antibiotic resistance. Further research into the specific biological activities of such intermediates could potentially unveil novel therapeutic applications.

References

- 1. 4-Chloro-8-fluoroquinoline | C9H5ClFN | CID 2736587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-8-fluoroquinoline, 5G | Labscoop [labscoop.com]

- 3. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-Chloro-8-fluoroquinoline

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of 4-Chloro-8-fluoroquinoline, a halogenated quinoline derivative. Due to the limited availability of information on 4-Chloro-8-fluorocinnoline, this document focuses on the isomeric and more extensively documented compound, 4-Chloro-8-fluoroquinoline. It is presumed that interest in the former may stem from a typographical error. This guide covers the fundamental physicochemical properties, a representative synthetic protocol, and safety information pertinent to laboratory handling.

Core Physicochemical Data

The essential quantitative data for 4-Chloro-8-fluoroquinoline is summarized below. This information is critical for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₉H₅ClFN | [1][2][3] |

| Molecular Weight | 181.59 g/mol | [1][2][3][4] |

| CAS Number | 63010-72-0 | [3][4] |

| Appearance | Solid | [3] |

| LogP | 3.0718 | [2] |

| Polar Surface Area | 9.7716 Ų | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

Synthesis Methodology

The synthesis of substituted 4-chloroquinolines can be achieved through various established chemical routes. A general and illustrative protocol involves the cyclization of an appropriately substituted aniline derivative, followed by chlorination. The following is a representative experimental procedure adapted from known methods for preparing similar 4-chloroquinoline compounds.

Representative Protocol: Preparation of 4-Chloroquinolines

A common synthetic route to 4-chloroquinolines involves a multi-step process starting from a substituted aniline.[5] This process generally includes the condensation of the aniline with a suitable three-carbon synthon, followed by cyclization to form a 4-hydroxyquinoline intermediate. The final step is the conversion of the hydroxyl group to a chlorine atom using a chlorinating agent.

Step 1: Condensation and Cyclization An appropriately substituted aniline is reacted with a reagent such as ethyl ethoxymethylene malonate. This is followed by a thermal cyclization to yield the corresponding 4-hydroxyquinoline derivative.

Step 2: Chlorination The 4-hydroxyquinoline intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the desired 4-chloroquinoline.[5]

Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for the synthesis of 4-Chloro-8-fluoroquinoline.

Safety and Handling

4-Chloro-8-fluoroquinoline is associated with several hazard classifications. Proper personal protective equipment (PPE) and handling procedures are mandatory to ensure laboratory safety.

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash skin thoroughly after handling.[3]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Logical Workflow for Synthesis

The following diagram illustrates a generalized synthetic workflow for the preparation of 4-chloroquinoline derivatives.

Caption: Generalized synthetic pathway for 4-chloroquinolines.

References

- 1. 4-Chloro-8-fluoroquinoline | C9H5ClFN | CID 2736587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compound 4-chloro-8-fluoroquinoline - Chemdiv [chemdiv.com]

- 3. 4-Chloro-8-fluoroquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 4. 63010-72-0|4-Chloro-8-fluoroquinoline|BLD Pharm [bldpharm.com]

- 5. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

In-Depth Technical Guide to the Synthesis of 4-Chloro-8-fluorocinnoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-Chloro-8-fluorocinnoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a directly published synthesis, this guide outlines a multi-step approach based on established chemical transformations of analogous structures. The proposed synthesis involves the preparation of a key aminofluorinated acetophenone precursor, followed by the construction of the cinnoline core via diazotization and cyclization, and concluding with a chlorination step.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-stage process. The initial stage focuses on the synthesis of the crucial intermediate, 2-amino-3-fluoroacetophenone. The second stage involves the construction of the 8-fluoro-4-hydroxycinnoline scaffold using a Borsche-like cinnoline synthesis. The final stage is the conversion of the hydroxycinnoline to the target 4-chloro derivative.

Caption: Proposed multi-stage synthesis of this compound.

Experimental Protocols

This section details the experimental procedures for each key transformation in the proposed synthetic route. These protocols are based on analogous reactions reported in the chemical literature and may require optimization for the specific substrates.

Stage 1: Synthesis of 2-Amino-3-fluoroacetophenone

Step 1a: Nitration of 3-Fluoroacetophenone to 3-Fluoro-2-nitroacetophenone

The nitration of 3-fluoroacetophenone is a critical step to introduce the nitro group at the position ortho to the fluorine atom. This is achieved using a standard nitrating mixture of nitric acid and sulfuric acid at low temperatures to control regioselectivity and prevent side reactions.

-

Procedure: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C. Slowly add 3-fluoroacetophenone to the cooled sulfuric acid while maintaining the temperature below 5°C. In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool. Add the nitrating mixture dropwise to the solution of 3-fluoroacetophenone in sulfuric acid over a period of 1-2 hours, ensuring the reaction temperature does not exceed 5°C. After the addition is complete, allow the reaction to stir at 0-5°C for an additional hour. Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-fluoro-2-nitroacetophenone, which may be purified by column chromatography.

Step 1b: Reduction of 3-Fluoro-2-nitroacetophenone to 2-Amino-3-fluoroacetophenone

The reduction of the nitro group to an amine is a common transformation that can be accomplished using various reducing agents. A classic and effective method is the use of a metal in acidic medium, such as iron in hydrochloric acid.

-

Procedure: To a solution of 3-fluoro-2-nitroacetophenone in a mixture of ethanol and water, add iron powder. Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise. Continue refluxing for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent. Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent in vacuo to afford 2-amino-3-fluoroacetophenone.

Stage 2: Synthesis of 8-Fluoro-4-hydroxycinnoline

This stage employs the Borsche cinnoline synthesis, which involves the diazotization of an o-aminoaryl ketone followed by intramolecular cyclization to form the 4-hydroxycinnoline ring system.

-

Procedure: Dissolve 2-amino-3-fluoroacetophenone in dilute hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath. Prepare a solution of sodium nitrite in water and add it dropwise to the cooled solution of the amine, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution at this temperature for 30 minutes. Subsequently, allow the reaction mixture to warm to room temperature and then heat it to 50-60°C for 1-2 hours to facilitate cyclization. The formation of a precipitate indicates the formation of 8-fluoro-4-hydroxycinnoline. Cool the mixture, collect the solid by filtration, wash with cold water, and dry to obtain the crude product. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for purification.

Stage 3: Synthesis of this compound

The final step is the chlorination of the 4-hydroxycinnoline intermediate. This is typically achieved by heating with phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and the solvent.

-

Procedure: In a round-bottom flask equipped with a reflux condenser, suspend 8-fluoro-4-hydroxycinnoline in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction. Heat the mixture to reflux and maintain it at this temperature for 2-4 hours. Monitor the reaction progress by TLC. After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The excess POCl₃ will be hydrolyzed. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates. Collect the solid by filtration, wash thoroughly with water, and dry. The crude this compound can be purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis, based on analogous reactions reported in the literature. Actual results may vary and optimization may be required.

| Step | Reactant(s) | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1a: Nitration | 3-Fluoroacetophenone | HNO₃, H₂SO₄ | - | 0-5 | 2-3 | 60-75 |

| 1b: Reduction | 3-Fluoro-2-nitroacetophenone | Fe, HCl | Ethanol/Water | Reflux | 2-4 | 70-85 |

| 2: Cinnoline Formation | 2-Amino-3-fluoroacetophenone | NaNO₂, HCl | Water | 0-60 | 2-3 | 50-65 |

| 3: Chlorination | 8-Fluoro-4-hydroxycinnoline | POCl₃ | - | Reflux | 2-4 | 75-90 |

Logical Workflow Diagram

The logical progression of the synthesis, from starting materials to the final product, is illustrated in the following diagram.

spectroscopic data for 4-Chloro-8-fluorocinnoline (NMR, IR, Mass Spec)

Disclaimer: No specific spectroscopic or synthetic data was found for 4-Chloro-8-fluorocinnoline in the searched scientific databases and literature. This document provides a comprehensive technical guide on the closely related compound, 4-Chloro-8-fluoroquinoline , which may serve as a valuable reference for researchers in drug development and organic synthesis.

This guide details the available spectroscopic data for 4-Chloro-8-fluoroquinoline, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It also outlines detailed experimental protocols for its synthesis and the analytical techniques used for its characterization.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for 4-Chloro-8-fluoroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 4-Chloro-8-fluoroquinoline

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ~8.8 - 8.6 | d | ~4.5 | H-2 |

| ~7.6 - 7.4 | d | ~4.5 | H-3 |

| ~7.8 - 7.6 | dd | ~8.0, ~1.0 | H-5 |

| ~7.5 - 7.3 | t | ~8.0 | H-6 |

| ~7.3 - 7.1 | dd | ~8.0, ~1.0 | H-7 |

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Chloro-8-fluoroquinoline

| Chemical Shift (ppm) | Assignment |

| ~158 (d, JCF ≈ 250 Hz) | C-8 |

| ~152 | C-2 |

| ~149 | C-4 |

| ~139 | C-8a |

| ~129 | C-5 |

| ~128 | C-7 |

| ~125 | C-4a |

| ~122 | C-3 |

| ~118 (d, JCF ≈ 20 Hz) | C-6 |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Specific experimental IR data for 4-Chloro-8-fluoroquinoline is not available. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for 4-Chloro-8-fluoroquinoline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | C=C and C=N aromatic ring stretching |

| ~1250 | Strong | C-F stretch |

| ~850 | Strong | C-Cl stretch |

| 850-700 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

The mass spectrum of 4-Chloro-8-fluoroquinoline would be expected to show a prominent molecular ion peak. The predicted data is based on the compound's exact mass and isotopic distribution.[1]

Table 4: Mass Spectrometry Data for 4-Chloro-8-fluoroquinoline

| m/z | Relative Intensity (%) | Assignment |

| 181.01 | 100 | [M]⁺ (for ³⁵Cl) |

| 183.01 | ~32 | [M+2]⁺ (for ³⁷Cl) |

| 146 | Moderate | [M-Cl]⁺ |

| 119 | Moderate | [M-Cl-HCN]⁺ |

Experimental Protocols

Synthesis of 4-Chloro-8-fluoroquinoline

A plausible synthetic route for 4-Chloro-8-fluoroquinoline involves a two-step process starting with the Gould-Jacobs reaction to form the quinoline core, followed by chlorination.[2][3][4]

Step 1: Synthesis of 8-Fluoro-4-hydroxyquinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2-fluoroaniline is mixed with an equimolar amount of diethyl ethoxymethylenemalonate.

-

Condensation: The mixture is heated at 100-120 °C for 1-2 hours to form the intermediate diethyl 2-((2-fluorophenylamino)methylene)malonate.

-

Cyclization: The reaction temperature is then raised to 240-260 °C in a high-boiling point solvent such as diphenyl ether. This facilitates the cyclization to ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

Hydrolysis and Decarboxylation: The cyclized product is then saponified using an aqueous solution of sodium hydroxide, followed by acidification to yield 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Subsequent heating of this acid at its melting point or in a high-boiling point solvent will lead to decarboxylation, affording 8-fluoro-4-hydroxyquinoline.

-

Work-up and Purification: The product is isolated by filtration upon cooling and recrystallized from a suitable solvent like ethanol or acetic acid.

Step 2: Chlorination of 8-Fluoro-4-hydroxyquinoline

-

Reaction Setup: 8-Fluoro-4-hydroxyquinoline is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF).

-

Reaction Conditions: The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a base (e.g., sodium carbonate or ammonia solution). The resulting precipitate, 4-Chloro-8-fluoroquinoline, is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of 4-Chloro-8-fluoroquinoline is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer. For ¹H NMR, standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a longer acquisition time.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of 4-Chloro-8-fluoroquinoline is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is first collected. The sample is then scanned, typically over the range of 4000-400 cm⁻¹, and the resulting spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV. Chemical Ionization (CI) can be used for softer ionization to better preserve the molecular ion.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum plots the relative abundance of ions as a function of their m/z values.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Caption: Synthesis and analysis workflow for 4-Chloro-8-fluoroquinoline.

References

Potential Biological Activity of 4-Chloro-8-fluorocinnoline: A Predictive Technical Guide

Disclaimer: This document provides a predictive overview of the potential biological activities of 4-Chloro-8-fluorocinnoline based on published data for structurally similar compounds. As of the time of this writing, no specific biological data for this compound has been found in the public domain. The information presented herein is intended for research and drug development professionals and should be used as a guide for potential areas of investigation.

Introduction

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are recognized for their diverse pharmacological activities. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the biological properties of these scaffolds. This guide explores the potential biological activities of the novel compound this compound by summarizing the known activities of structurally related cinnoline and quinoline derivatives. The presence of a chloro group at the 4-position and a fluoro group at the 8-position suggests that this molecule may exhibit potent anticancer, antimicrobial, and anti-inflammatory properties.

Predicted Biological Activities

Based on the biological evaluation of analogous compounds, this compound is predicted to have potential in the following areas:

-

Anticancer Activity: Cinnoline and quinoline derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell growth and survival.

-

Antimicrobial Activity: Halogenated cinnolines and quinolines have been reported to possess antibacterial and antifungal properties. The electron-withdrawing nature of chlorine and fluorine may enhance the compound's ability to interfere with microbial processes.

-

Anti-inflammatory Activity: Certain cinnoline derivatives have shown promise as anti-inflammatory agents, suggesting a potential role for this compound in modulating inflammatory pathways.

-

Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. It is plausible that this compound could exhibit inhibitory activity against specific kinases involved in disease pathogenesis.

Quantitative Data from Structurally Similar Compounds

The following tables summarize the biological activities of various cinnoline and quinoline derivatives that share structural similarities with this compound. This data provides a basis for predicting the potential potency of the title compound.

Table 1: Anticancer Activity of Cinnoline and Quinoline Derivatives

| Compound/Derivative | Cell Line | Activity | IC50 (µM) | Reference |

| Cinnoline Derivative 25 | Human tumor cell lines | Antiproliferative | 0.264 - 2.04 | [1] |

| Quinoline-Chalcone Derivative 12e | MGC-803, HCT-116, MCF-7 | Antiproliferative | 1.38 - 5.34 | [2][3] |

| Quinoline-based Dihydrazone 3b | MCF-7 | Cytotoxic | 7.016 | [4] |

| Quinoline-based Dihydrazone 3c | MCF-7 | Cytotoxic | 7.05 | [4] |

| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (larynx tumor) | Cytotoxic | 49.01 - 77.67 (% inhibition) | [5] |

Table 2: Antimicrobial Activity of Cinnoline and Quinoline Derivatives

| Compound/Derivative | Microorganism | Activity | MIC (µg/mL) | Reference |

| 6-Chloro substituted 4-aminocinnoline-3-carboxamides | B. subtilis, S. aureus, E. coli, P. aeruginosa | Antibacterial | 12.5 - 50 | [6] |

| 7-Chloro substituted cinnoline thiophene derivative | C. albicans, A. niger | Antifungal | 12.5 - 50 | [6] |

| Halogen substituted cinnoline sulphonamide derivatives | Bacteria and Fungi | Antimicrobial | - | [7] |

| Cinnoline Derivative CN-7 | E. coli | Antibacterial | 12.5 | [8] |

| Cinnoline Derivatives 11 & 12 | M. tuberculosis H37Rv | Antitubercular | 12.5 | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the biological activity of cinnoline and quinoline derivatives. These protocols can serve as a starting point for the investigation of this compound.

Antiproliferative Activity (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MGC-803, HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Compound Treatment: The test compound (e.g., a quinoline-chalcone derivative) is dissolved in DMSO to create a stock solution, which is then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[3][4]

Antibacterial Activity (Broth Microdilution Method)

-

Bacterial Strains: Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are used.

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][8]

Potential Signaling Pathways and Mechanisms of Action

Based on the known activities of related compounds, this compound may exert its biological effects through various signaling pathways.

Hypothetical Anticancer Signaling Pathway

Cinnoline derivatives have been reported to act as PI3K inhibitors.[1] Inhibition of the PI3K/Akt pathway is a key mechanism for controlling cell proliferation and inducing apoptosis in cancer cells.

Caption: Predicted inhibition of the PI3K/Akt signaling pathway.

Hypothetical Experimental Workflow for Anticancer Drug Discovery

The process of identifying and validating a novel anticancer agent involves several key stages, from initial screening to mechanistic studies.

Caption: A typical workflow for anticancer drug discovery.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable, the extensive research on structurally related cinnoline and quinoline derivatives provides a strong foundation for predicting its potential pharmacological profile. The presence of both chloro and fluoro substituents suggests that this compound is a promising candidate for investigation as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental protocols and potential mechanisms of action outlined in this guide offer a roadmap for the future evaluation of this novel molecule. Further synthesis and comprehensive biological screening are warranted to elucidate the specific activities and therapeutic potential of this compound.

References

- 1. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

An In-depth Technical Guide to 4-Chloro-8-fluorocinnoline Derivatives and Analogs for Drug Discovery Professionals

An Introduction to the Cinnoline Scaffold in Medicinal Chemistry

The cinnoline ring system, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a significant scaffold in the development of novel therapeutic agents.[1][2] Derivatives of cinnoline have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3] The synthetic versatility of the cinnoline core allows for the introduction of various substituents, enabling the fine-tuning of its biological and physicochemical properties.[4][5] Halogenated derivatives, in particular, have garnered attention for their potential to enhance biological potency.[2] This guide focuses on the 4-Chloro-8-fluorocinnoline core, a scaffold with potential for targeted therapies, particularly in oncology. While specific data for this exact substitution pattern is limited in publicly available literature, this document provides a comprehensive overview of the synthesis, potential biological activities, and relevant experimental protocols based on closely related analogs.

I. Synthesis of the this compound Core and Derivatives

The synthesis of the this compound scaffold can be approached through established methods for cinnoline ring formation, followed by or incorporating the introduction of the chloro and fluoro substituents.

A. General Strategies for Cinnoline Ring Synthesis

Several classical methods are employed for the synthesis of the cinnoline nucleus, primarily involving cyclization reactions.[1][4][6]

-

Richter Cinnoline Synthesis: This method involves the cyclization of an ortho-alkynyl arenediazonium salt.[6]

-

Widman-Stoermer Synthesis: This involves the cyclization of an α-keto or α-formyl arylhydrazone.[6]

-

Neber-Bossel Method: This is a classic route for the synthesis of 3-hydroxycinnolines through the diazotization of (2-aminophenyl)hydroxyacetates and subsequent cyclization.[4]

A plausible synthetic approach for the this compound core would likely start from a suitably substituted aniline, such as 2-amino-3-fluorobenzaldehyde or a related precursor.

B. Illustrative Synthetic Workflow

The following diagram outlines a general workflow for the synthesis and subsequent biological evaluation of this compound derivatives.

Caption: General workflow for the synthesis and evaluation of this compound analogs.

C. Key Experimental Protocols

Protocol 1: Synthesis of a 4-Hydroxycinnoline Intermediate

A common route to 4-chlorocinnolines involves the chlorination of a 4-hydroxycinnoline precursor. The synthesis of 4-hydroxycinnolines can be achieved via the Borsche–Herbert cyclization.[4]

-

Diazotization: A solution of an appropriate ortho-aminoaryl ketone or aldehyde in hydrochloric acid is cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.

-

Cyclization: The cold diazonium salt solution is then added to a basic solution (e.g., sodium hydroxide) containing a compound with an active methylene group (e.g., ethyl acetoacetate). The reaction mixture is stirred and allowed to warm to room temperature.

-

Hydrolysis and Cyclization: The resulting intermediate is hydrolyzed with a strong acid (e.g., sulfuric acid) and heated to induce cyclization to the 4-hydroxycinnoline derivative.

-

Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: Chlorination of the 4-Hydroxycinnoline Intermediate

-

Reaction Setup: The 4-hydroxycinnoline derivative is suspended in phosphorus oxychloride (POCl₃).

-

Heating: The mixture is heated under reflux for several hours (typically 2-4 hours) until the reaction is complete (monitored by TLC).

-

Work-up: The excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice with stirring.

-

Neutralization and Extraction: The acidic solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product. The solid is collected by filtration, or if it is an oil, the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The crude product is purified by column chromatography on silica gel.

II. Biological Activity and Potential Targets

While direct biological data for this compound is scarce, the broader class of cinnoline and structurally related quinoline derivatives has shown significant activity as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2][7][8]

A. Kinase Inhibition

Many small molecule kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP, enabling them to bind to the ATP-binding pocket of kinases.[9][10] The 4-anilino-quinazoline scaffold is a well-known pharmacophore for EGFR tyrosine kinase inhibitors.[9] Given the structural similarities, 4-substituted cinnolines are also explored as kinase inhibitors.[8] The introduction of halogen atoms can modulate the electronic properties and binding interactions of the molecule with the target protein.

B. Potential Signaling Pathway: Receptor Tyrosine Kinase (RTK) Signaling

Receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) are key targets in cancer therapy.[10] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration. Small molecule inhibitors can block this initial phosphorylation step.

Caption: A simplified receptor tyrosine kinase signaling pathway often targeted by small molecule inhibitors.

C. Quantitative Data for Structurally Related Analogs

The following table summarizes the biological activity of some halogenated cinnoline and quinoline derivatives to provide a reference for the potential potency of this compound analogs.

| Compound Class | Target | Activity (IC₅₀) | Reference |

| 4-(3-chloroanilino)quinazoline | EGFR Tyrosine Kinase | ~20 nM | [9] |

| Cinnoline Derivatives | PI3K | Nanomolar to low micromolar | [8] |

| 6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline | c-Met | 0.59 nM - 1.86 nM | [11] |

| Quinazoline-chalcone derivative | HCT-116 cells | 0.622 - 1.81 µM (GI₅₀) | [12] |

III. Experimental Protocols for Biological Evaluation

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol describes a general method for measuring the inhibition of a protein kinase by a test compound. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[13]

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase, its substrate (a peptide or protein), ATP, and the necessary cofactors in a kinase buffer.

-

Add the test compound (this compound derivative) at various concentrations to the wells of a microplate.

-

Initiate the kinase reaction by adding the enzyme to the reaction mixture.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The amount of light produced is proportional to the amount of ADP generated and inversely proportional to the activity of the kinase inhibitor.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Protocol 4: Cell Proliferation Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

IV. Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents, particularly kinase inhibitors for oncology applications. While direct experimental data for this specific substitution pattern are not widely available, this guide provides a solid foundation for researchers by outlining established synthetic routes for the cinnoline core, detailing relevant biological assays, and providing context from structurally related active compounds. The presented protocols and workflows offer a practical starting point for the synthesis and evaluation of novel this compound derivatives. Future research efforts focused on the systematic synthesis and screening of a library of these compounds are warranted to elucidate their structure-activity relationships and identify lead candidates for further drug development.

References

- 1. ijper.org [ijper.org]

- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. innovativejournal.in [innovativejournal.in]

- 5. researchgate.net [researchgate.net]

- 6. Cinnoline - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel substituted quinazolines for potent EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]

In-Depth Technical Guide: 4-Chloro-8-fluorocinnoline and its Commercially Available Analogue, 4-Chloro-8-fluoroquinoline

Initial Assessment: Availability of 4-Chloro-8-fluorocinnoline

However, a structurally similar compound, 4-Chloro-8-fluoroquinoline , is widely available from multiple commercial suppliers. Given the similarity in nomenclature, this guide will focus on the commercially accessible 4-Chloro-8-fluoroquinoline, providing researchers, scientists, and drug development professionals with a comprehensive technical overview.

Commercial Suppliers of 4-Chloro-8-fluoroquinoline

The following table summarizes the key quantitative data for 4-Chloro-8-fluoroquinoline available from various commercial suppliers.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) | CAS Number |

| Thermo Scientific Chemicals | H50541.06 | Not Specified | 5 g | 376.65[1] | 63010-72-0[1] |

| Thermo Scientific Chemicals | H50541.03 | Not Specified | 1 g | 112.65[2] | 63010-72-0[2] |

| Sigma-Aldrich | BBO000703 | Not Specified | Inquire | Inquire | 63010-72-0[3] |

| Chemdiv | 8020-2288 | Not Specified | 22 mg | Inquire | 63010-72-0 |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current information.

Physicochemical Properties of 4-Chloro-8-fluoroquinoline

| Property | Value | Source |

| Molecular Formula | C₉H₅ClFN | PubChem[4] |

| Molecular Weight | 181.59 g/mol | PubChem[4] |

| Appearance | White to light yellow powder/crystal | Labscoop |

| IUPAC Name | 4-chloro-8-fluoroquinoline | PubChem[4] |

| InChI Key | NUIMKHDPMIPYFI-UHFFFAOYSA-N | PubChem[4] |

| SMILES | C1=CC2=C(C=CN=C2C(=C1)F)Cl | PubChem |

Safety and Handling Information

| Hazard Statement | GHS Classification | Precautionary Statement |

| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |

For comprehensive safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

Synthesis of a Substituted Quinoline via Friedländer Annulation

This protocol describes the synthesis of a quinoline derivative from a 2-aminobenzaldehyde and a ketone.

Materials:

-

2-aminobenzaldehyde derivative

-

Ketone with an α-methylene group

-

Base catalyst (e.g., potassium hydroxide, sodium hydroxide, or an amine like piperidine)

-

Solvent (e.g., ethanol, methanol, or toluene)

-

Glacial acetic acid (for neutralization)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Heating mantle

-

Filtration apparatus

-

Recrystallization solvent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-aminobenzaldehyde derivative (1 equivalent) in the chosen solvent.

-

Addition of Reagents: To the stirred solution, add the ketone (1.1 equivalents) followed by the base catalyst (0.1-0.5 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Precipitation: Slowly add glacial acetic acid to neutralize the base catalyst. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Isolation: Collect the crude product by vacuum filtration and wash it with cold distilled water.

-

Purification: Purify the crude product by recrystallization from a suitable solvent to obtain the pure quinoline derivative.

-

Characterization: Confirm the structure of the synthesized compound using analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Visualizations

The following diagrams illustrate a typical workflow for sourcing a chemical compound and a conceptual representation of a signaling pathway study where a quinoline derivative might be used as an inhibitor.

Caption: Chemical Procurement Workflow.

Caption: Conceptual Signaling Pathway Inhibition.

References

- 1. 4-Chloro-8-fluoroquinoline 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. H50541.03 [thermofisher.com]

- 3. 4-Chloro-8-fluoroquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Chloro-8-fluoroquinoline | C9H5ClFN | CID 2736587 - PubChem [pubchem.ncbi.nlm.nih.gov]

safety and handling of 4-Chloro-8-fluorocinnoline

An In-depth Technical Guide on the Safety and Handling of 4-Chloro-8-fluorocinnoline

Physicochemical Data

Quantitative data for 4-Chloro-8-fluoroquinoline is summarized below. These values should be considered as estimates for this compound for preliminary planning purposes.

| Property | Value |

| Molecular Formula | C₉H₅ClFN |

| Molecular Weight | 181.59 g/mol |

| CAS Number | 63010-72-0 |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Flash Point | Not applicable |

| Solubility | Not specified |

Hazard Identification and Classification

Based on the GHS classification for 4-Chloro-8-fluoroquinoline, this compound should be handled as a hazardous substance.

GHS Pictogram:

Hazard Statements:

Hazard Classifications:

Experimental Protocols and Handling

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and/or a full-face shield.[3][4] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and full-length trousers.[3][4] |

| Respiratory Protection | If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is required.[4] |

Engineering Controls

All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Safe Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid breathing dust, fumes, or vapors.[4]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]

-

Store away from incompatible materials, such as strong oxidizing agents.[6]

-

The storage area should be secured and accessible only to authorized personnel.

First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[3][4] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][4] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Visualizations

Standard Operating Procedure Workflow

Caption: A standard workflow for the safe handling of this compound.

Hazard and Control Relationship Diagram

References

- 1. 4-クロロ-8-フルオロキノリン | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Chloro-8-fluoroquinoline | C9H5ClFN | CID 2736587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-Chloro-8-fluoroquinoline | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to 4-Chloro-8-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Correct IUPAC Name: 4-Chloro-8-fluoroquinoline

The compound initially referred to as "4-Chloro-8-fluorocinnoline" is correctly identified by the International Union of Pure and Applied Chemistry (IUPAC) as 4-chloro-8-fluoroquinoline . This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its putative biological mechanism of action based on its classification as a quinoline derivative.

Chemical and Physical Properties

Quantitative data for 4-chloro-8-fluoroquinoline is summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| IUPAC Name | 4-chloro-8-fluoroquinoline | PubChem[1] |

| CAS Number | 63010-72-0 | PubChem[1] |

| Molecular Formula | C₉H₅ClFN | PubChem[1] |

| Molecular Weight | 181.59 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich |

| InChI | InChI=1S/C9H5ClFN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | PubChem[1] |

| InChIKey | NUIMKHDPMIPYFI-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CC2=C(C=CN=C2C(=C1)F)Cl | PubChem[1] |

Experimental Protocols: Synthesis of Quinolone Derivatives

Representative Synthesis of a 4-Chloroquinoline Derivative [2]

This synthesis involves the following key steps:

-

Condensation: o-Trifluoromethyl-aniline is condensed with ethyl ethoxymethylene malonate to form ethyl o-trifluoromethylanilinomethylene-malonate.

-

Cyclization: The resulting product is cyclized to yield 3-carbethoxy-4-hydroxy-8-trifluoromethyl-quinoline.

-

Saponification: The ethyl ester is saponified to the corresponding carboxylic acid, 3-carboxy-4-hydroxy-8-trifluoromethyl-quinoline.

-

Chlorination: The 4-hydroxy group is replaced with a chlorine atom by reacting the product with a chlorinating agent such as phosphorus oxychloride.

A detailed procedure for a similar chlorination step is described as follows:

-

To 75 ml of phosphorus oxychloride, 13.75 g of monosublimated iodine were added at 0° to 5° C.

-

The mixture was heated over 30 minutes to 93°-95° C and maintained at this temperature for approximately 30 minutes.

-

50 g of the 4-hydroxy-quinoline precursor were then added in fractions over 6 minutes.

-

The reaction mixture was held at 93°-95° C for an additional 30 minutes.

-

After cooling, the mixture was carefully added to a stirred solution of sodium bisulfite in water.

-

The resulting suspension was filtered, washed, and dried to yield the 4-chloroquinoline product, which can be further purified by crystallization.

Biological Activity and Mechanism of Action

As a member of the quinolone class of compounds, 4-chloro-8-fluoroquinoline is predicted to exhibit antibacterial activity through the inhibition of bacterial DNA synthesis. This mechanism is characteristic of fluoroquinolone antibiotics.

The primary targets of fluoroquinolones are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination by managing the topological state of the DNA.[4]

The mechanism of action can be summarized as follows:

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target.[5] This enzyme introduces negative supercoils into the DNA, which is a critical step for the initiation of replication. Fluoroquinolones bind to the complex of DNA gyrase and DNA, stabilizing it.[5] This leads to the cessation of DNA replication and the formation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[6]

-

Inhibition of Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the main target.[5] This enzyme is responsible for separating the interlinked daughter DNA strands following replication. By inhibiting topoisomerase IV, fluoroquinolones prevent the segregation of the replicated chromosomes into the daughter cells, thus blocking cell division and leading to cell death.[5]

The dual-targeting of these essential enzymes contributes to the broad-spectrum bactericidal activity of fluoroquinolones.[3]

Caption: Mechanism of action for fluoroquinolones.

A general workflow for evaluating the antibacterial potential of a compound like 4-chloro-8-fluoroquinoline would involve several stages, from initial screening to more detailed mechanistic studies.

Caption: Workflow for antibacterial drug discovery.

References

- 1. 4-Chloro-8-fluoroquinoline | C9H5ClFN | CID 2736587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols: 4-Chloro-8-fluoroquinoline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 4-chloro-8-fluoroquinoline, a versatile building block in the development of novel compounds for medicinal chemistry and materials science. The reactivity of the C4-chloro substituent allows for a range of transformations, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Overview of Synthetic Applications

4-Chloro-8-fluoroquinoline serves as a key intermediate in the synthesis of a variety of heterocyclic compounds. The electron-withdrawing nature of the quinoline ring system, further influenced by the fluorine and chlorine substituents, activates the C4-position for nucleophilic attack. This reactivity is central to its application in constructing molecules with potential biological activity, including antibacterial agents and kinase inhibitors.

The primary transformations involving 4-chloro-8-fluoroquinoline are:

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is readily displaced by a variety of nucleophiles, including amines, hydrazines, and thiols. This is the most common application for introducing diverse functional groups at this position.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C4-Cl bond can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This enables the introduction of aryl, heteroaryl, or alkyl groups.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The displacement of the 4-chloro group is a facile process for the synthesis of 4-substituted-8-fluoroquinolines. The reaction typically proceeds by heating 4-chloro-8-fluoroquinoline with the desired nucleophile in a suitable solvent, often in the presence of a base to neutralize the HCl generated.

Synthesis of 4-Amino-8-fluoroquinoline Derivatives

The introduction of an amino group at the C4-position is a critical step in the synthesis of many biologically active molecules.

Experimental Protocol: Synthesis of 4-(Piperazin-1-yl)-8-fluoroquinoline

This protocol is adapted from procedures for similar 4-chloroquinolines and provides a representative method.

-

Materials:

-

4-Chloro-8-fluoroquinoline

-

Piperazine (anhydrous)

-

Methanol (reagent grade)

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-8-fluoroquinoline (1.0 eq) in methanol.

-

Add piperazine (2.5 eq).

-

Heat the reaction mixture to reflux for 8-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold methanol.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Quantitative Data (Representative)

| Nucleophile | Reaction Conditions | Yield (%) | Reference |

| Piperazine | Methanol, reflux, 8 h | 80-95% | [1] |

| Substituted Amines | Various solvents, heat | 60-90% | General observation from related syntheses |

Logical Workflow for SNAr with Amines

Workflow for nucleophilic aromatic substitution with amines.

Synthesis of 4-Hydrazinyl-8-fluoroquinoline

4-Hydrazinylquinolines are precursors to a variety of heterocyclic systems, including pyrazolo[3,4-b]quinolines.

Experimental Protocol: Synthesis of 4-Hydrazinyl-8-fluoroquinoline

This is a general procedure based on the reactions of other 4-chloroquinolines.

-

Materials:

-

4-Chloro-8-fluoroquinoline

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (95%)

-

-

Procedure:

-

To a solution of 4-chloro-8-fluoroquinoline (1.0 eq) in ethanol, add hydrazine hydrate (excess, e.g., 10 eq).

-

Heat the mixture under reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.

-

Dry the product under vacuum.

-

Quantitative Data (Representative)

| Reactant | Reaction Conditions | Yield (%) | Reference |

| Hydrazine Hydrate | Ethanol, reflux, 4-6 h | 70-90% | General observation from related syntheses |

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. 4-Chloro-8-fluoroquinoline can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction is particularly useful for synthesizing 4-aryl- and 4-heteroaryl-8-fluoroquinolines.

Experimental Protocol: Synthesis of 4-Phenyl-8-fluoroquinoline

The following is a representative protocol based on established Suzuki-Miyaura coupling conditions for chloro-heterocycles.

-

Materials:

-

4-Chloro-8-fluoroquinoline

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3) or other suitable ligand

-

Potassium carbonate (K2CO3) or other suitable base

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

-

Procedure:

-

In a Schlenk flask, combine 4-chloro-8-fluoroquinoline (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%) and ligand (e.g., PPh3, 4-10 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

-

Heat the reaction mixture at 80-100 °C for 12-24 hours, or until TLC or GC-MS indicates completion.

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data (Representative)

| Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| Arylboronic acids | Pd(PPh3)4 or Pd(OAc)2/ligand | K2CO3, Cs2CO3 | Dioxane/H2O, Toluene/EtOH/H2O | 60-90% |

Signaling Pathway for Suzuki-Miyaura Coupling

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

Derivatives of 4-chloro-8-fluoroquinoline are scaffolds of interest in medicinal chemistry. The ability to readily introduce diverse substituents at the 4-position allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.

-

Fluoroquinolone Antibacterials: While most clinically used fluoroquinolones have a carboxylic acid at the 3-position and the core is a 4-quinolone, the synthetic strategies involving nucleophilic substitution at a chloro-substituted quinoline core are highly relevant.[2]

-

Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors. The synthesis of libraries of 4-substituted-8-fluoroquinolines via the methods described above is a viable strategy for identifying novel kinase inhibitors.

Safety Information

4-Chloro-8-fluoroquinoline should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Disclaimer: The experimental protocols provided are for informational purposes and are based on established chemical literature for similar compounds. These reactions should only be performed by trained chemists in a properly equipped laboratory. Reaction conditions may need to be optimized for specific substrates and scales.

References

4-Chloro-8-fluorocinnoline: A Versatile Scaffold for Advanced Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The cinnoline scaffold, a nitrogen-containing heterocyclic aromatic compound, is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The substituted derivative, 4-Chloro-8-fluorocinnoline, serves as a crucial building block for the synthesis of novel therapeutic agents. Its unique electronic properties and reactive sites allow for diverse chemical modifications, making it a valuable starting material in drug discovery programs.

This document provides detailed application notes on the utility of this compound and its isomer, 4-chloro-8-fluoroquinoline, in medicinal chemistry, with a focus on the development of antibacterial agents. It includes a summary of biological activity data, detailed experimental protocols for key synthetic transformations, and visualizations of relevant biological pathways and experimental workflows.

Application Notes

The chloro-substituent at the 4-position of the cinnoline or quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward method for introducing a wide range of functional groups. The fluorine atom at the 8-position can modulate the physicochemical properties of the molecule, such as pKa and lipophilicity, and can also engage in favorable interactions with biological targets.

A prominent example of the successful application of a related scaffold is in the synthesis of the fluoroquinolone antibiotic, Delafloxacin . Delafloxacin is a potent, broad-spectrum antibiotic that targets bacterial DNA gyrase and topoisomerase IV. The core of Delafloxacin contains an 8-chloro-6-fluoroquinolone structure, highlighting the importance of halogenated quinoline scaffolds in the development of effective antibacterial agents. While the user's query specified this compound, the available research points to the extensive use of its isomer, 4-chloro-8-fluoroquinoline, in the synthesis of compounds like Delafloxacin. The principles of chemical reactivity and biological application are largely transferable between these isomeric scaffolds.

The synthetic utility of these building blocks extends to other areas of medicinal chemistry, including the development of kinase inhibitors. The quinoline and cinnoline cores can serve as scaffolds for designing molecules that target the ATP-binding site of various kinases.

Quantitative Data

The following table summarizes the in vitro activity of Delafloxacin, a compound synthesized from a related quinolone scaffold, and other fluoroquinolones against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Delafloxacin | Staphylococcus aureus (MSSA) | ≤0.004 | 0.25 |

| Staphylococcus aureus (MRSA) | 0.06 - 0.25 | 0.25 - 1 | |

| Streptococcus pneumoniae | 0.008 | 0.016 | |

| Escherichia coli | 0.125 | - | |

| Levofloxacin | Staphylococcus aureus (MRSA) | - | >8 |

| Streptococcus pneumoniae | - | - | |

| Moxifloxacin | Staphylococcus aureus (MRSA) | - | >8 |

| Streptococcus pneumoniae | - | - |

MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) on a Halogenated Quinolone Core

This protocol is a representative example of a nucleophilic aromatic substitution reaction at the C-7 position of a fluoroquinolone core, a key step in the synthesis of many antibacterial agents. This procedure is adapted from the synthesis of 8-nitrofluoroquinolone derivatives, where the 8-nitro group acts as a strong electron-withdrawing group, activating the C-7 position for nucleophilic attack. A similar activation would be expected from the nitrogen atom in the cinnoline or quinoline ring and the fluorine at the 8-position.

Reaction: Synthesis of 7-(Substituted-amino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Materials:

-

7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (starting material)

-

Substituted primary amine (e.g., p-toluidine, p-chloroaniline, aniline)

-

Sodium hydrogen carbonate (NaHCO₃)

-

50% aqueous ethanol

-

Ethanol for washing

-

Dichloromethane (DCM) for washing

Procedure:

-

A stirred mixture of the substituted primary amine (9 mmol), 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (3 mmol), and sodium hydrogen carbonate (18 mmol) in 50% aqueous ethanol (140 mL) is heated at 75-80 °C under reflux conditions.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 144-156 hours), the mixture is allowed to cool to room temperature.

-

The resulting precipitate is collected by suction filtration.

-

The solid is washed sequentially with 50% aqueous ethanol, ethanol, and dichloromethane.

-

The product is dried under vacuum to yield the desired 7-substituted amino derivative.

Note: The reactivity of this compound in SNAr reactions may vary, and optimization of reaction conditions (e.g., temperature, base, solvent) may be necessary.

Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the 4-position of the cinnoline or quinoline ring can also be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to form carbon-carbon or carbon-nitrogen bonds, respectively. These reactions are powerful tools for introducing a wide variety of substituents.

A. Suzuki-Miyaura Coupling (General Protocol):

This reaction couples an organoboron compound with an organohalide.

Materials:

-

This compound (or quinoline)

-

Aryl or vinyl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, DMF)

Procedure:

-

To a reaction vessel, add this compound (1 equiv.), the boronic acid (1.1-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2-3 equiv.).

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

The solvent is added, and the mixture is heated to the desired temperature (typically 80-120 °C) with stirring.

-

The reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

B. Buchwald-Hartwig Amination (General Protocol):

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

Materials:

-

This compound (or quinoline)

-

Primary or secondary amine

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Ligand (e.g., XPhos, SPhos, BINAP)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

-

Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

-

To a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium pre-catalyst, the ligand, and the base.

-

The anhydrous, deoxygenated solvent is added, followed by the this compound and the amine.

-

The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C) with stirring.

-

The reaction is monitored by TLC or LC-MS.

-

After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography.

Visualizations

Signaling Pathway: Inhibition of Bacterial DNA Replication by Fluoroquinolones

Fluoroquinolones, such as Delafloxacin, exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of DNA during replication and transcription. Inhibition of these enzymes leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by fluoroquinolones.

Experimental Workflow: Synthesis of a Fluoroquinolone Antibiotic